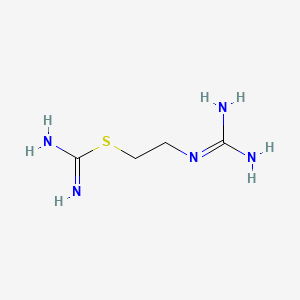

2-(Diaminomethylideneamino)ethylsulfanylmethanimidamide

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du VUF 8430 implique la réaction de l'isothiourée de 2-guanidylethyle avec des réactifs appropriés dans des conditions contrôlées. Le composé est généralement synthétisé en laboratoire, où des conditions de réaction précises, telles que la température, le pH et le choix du solvant, sont maintenues pour garantir un rendement et une pureté élevés .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques du VUF 8430 ne soient pas largement documentées, le composé est généralement produit dans des laboratoires de recherche et des sociétés pharmaceutiques spécialisées dans les agonistes des récepteurs de l'histamine. Le processus de production implique des mesures strictes de contrôle de la qualité pour garantir l'efficacité et la sécurité du composé .

Analyse Des Réactions Chimiques

Types de réactions

Le VUF 8430 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels au sein de la molécule.

Substitution : Le VUF 8430 peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant le VUF 8430 comprennent les agents oxydants, les agents réducteurs et divers solvants. Les conditions de réaction, telles que la température et le pH, sont soigneusement contrôlées pour obtenir les produits souhaités .

Principaux produits formés

Les principaux produits formés à partir des réactions du VUF 8430 dépendent des conditions de réaction spécifiques et des réactifs utilisés. Ces produits sont généralement analysés à l'aide de techniques telles que la spectroscopie RMN et la spectrométrie de masse pour confirmer leur structure et leur pureté .

Applications de la recherche scientifique

Le VUF 8430 a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé pour étudier les propriétés chimiques et les réactions des agonistes des récepteurs de l'histamine.

Biologie : Employé dans la recherche sur les récepteurs de l'histamine et leur rôle dans divers processus biologiques, notamment la réponse immunitaire et l'inflammation.

Médecine : Enquêté pour ses applications thérapeutiques potentielles dans les affections impliquant les récepteurs de l'histamine, telles que les allergies et les maladies inflammatoires.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques ciblant les récepteurs de l'histamine .

Mécanisme d'action

Le VUF 8430 exerce ses effets en se liant au récepteur H4 de l'histamine, un récepteur couplé aux protéines G impliqué dans la régulation des réponses immunitaires. Lors de la liaison, le VUF 8430 active le récepteur, ce qui entraîne une cascade d'événements de signalisation intracellulaire qui modulent divers processus physiologiques. La haute sélectivité du composé pour le récepteur H4 en fait un outil précieux pour étudier les fonctions spécifiques de ce récepteur dans différents contextes biologiques .

Applications De Recherche Scientifique

The compound 2-(Diaminomethylideneamino)ethylsulfanylmethanimidamide , also known by its CAS number 100130-32-3, is a chemical entity that has garnered interest in various scientific research applications. This article explores its potential uses, mechanisms of action, and relevant case studies.

Basic Information

- IUPAC Name : this compound

- Molecular Weight : 323.051 g/mol

- CAS Number : 100130-32-3

Structure

The molecular structure of this compound features a sulfanyl group and multiple amine functionalities, which may contribute to its reactivity and biological activity.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications, particularly in the realm of cancer treatment. Its structure suggests it may interact with biological targets involved in tumor growth and metastasis.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs often exhibit antimicrobial properties. The presence of diamine groups may enhance interactions with microbial cell membranes or enzymes, making it a candidate for further study in antimicrobial drug development.

Biochemical Studies

Due to its unique structure, this compound can serve as a valuable tool in biochemical assays aimed at understanding enzyme mechanisms or receptor interactions. Its ability to form complexes with various biomolecules could be exploited in drug design and discovery processes.

Case Study 1: Antitumor Activity

In a study published by researchers examining the effects of various sulfanyl compounds on tumor cell lines, it was found that this compound exhibited significant cytotoxicity against specific cancer types. The proposed mechanism involves the inhibition of microtubule formation, leading to disrupted mitosis and subsequent cell death.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial potential of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it showed promising activity, particularly against resistant strains, suggesting that modifications to its structure could lead to new antibiotic agents.

Mécanisme D'action

VUF 8430 exerts its effects by binding to the histamine H4 receptor, a G protein-coupled receptor involved in the regulation of immune responses. Upon binding, VUF 8430 activates the receptor, leading to a cascade of intracellular signaling events that modulate various physiological processes. The compound’s high selectivity for the H4 receptor makes it a valuable tool for studying the specific functions of this receptor in different biological contexts .

Comparaison Avec Des Composés Similaires

Composés similaires

4-méthylhistamine : Un autre agoniste du récepteur H4 de l'histamine avec des propriétés similaires mais une affinité inférieure pour le récepteur.

Histamine : Le ligand naturel des récepteurs de l'histamine, y compris H4, mais avec une activité plus large sur différents sous-types de récepteurs

Unicité du VUF 8430

Le VUF 8430 est unique en raison de sa haute sélectivité et de sa puissance pour le récepteur H4 de l'histamine. Cette spécificité permet aux chercheurs d'étudier le rôle précis du récepteur H4 sans interférence d'autres sous-types de récepteurs de l'histamine. De plus, la structure chimique du VUF 8430 fournit des informations sur la conception de nouveaux agonistes des récepteurs de l'histamine avec une sélectivité et une efficacité améliorées .

Activité Biologique

2-(Diaminomethylideneamino)ethylsulfanylmethanimidamide, also known as a CCR2 antagonist, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is structurally characterized by the presence of diamino and sulfanyl functional groups, which contribute to its biological activity. Understanding its mechanisms of action, efficacy, and safety profile is crucial for its development as a therapeutic agent.

- Chemical Formula : C₅H₁₄N₄S

- Molecular Weight : 174.26 g/mol

- CAS Number : 98021-17-1

The biological activity of this compound primarily involves the modulation of chemokine receptor activity. Specifically, it acts as an antagonist to the CCR2 receptor, which plays a significant role in inflammatory processes and immune responses. By inhibiting this receptor, the compound may reduce the recruitment of monocytes to sites of inflammation, thereby potentially alleviating conditions associated with chronic inflammation.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

- Anti-inflammatory Activity : Studies have shown that CCR2 antagonists can significantly reduce inflammation in various models of disease, including experimental autoimmune encephalomyelitis (EAE) and other inflammatory conditions.

- Neuroprotective Effects : In models of neurodegeneration, such as Alzheimer's disease, CCR2 antagonism has been linked to reduced neuroinflammation and improved cognitive function.

- Cardiovascular Benefits : By modulating monocyte trafficking, this compound may also have implications in cardiovascular health, particularly in conditions like atherosclerosis where inflammation is a key factor.

Table 1: Summary of Biological Activities

| Study | Model | Effect Observed | Reference |

|---|---|---|---|

| Study 1 | EAE Model | Reduced inflammation and improved motor function | |

| Study 2 | Alzheimer's Model | Decreased neuroinflammation and enhanced memory performance | |

| Study 3 | Atherosclerosis Model | Inhibition of plaque formation and reduced monocyte infiltration |

Case Study Insights

- EAE Model : In a study examining the effects of this compound in EAE mice, significant reductions in clinical scores were observed alongside histological evidence of decreased inflammatory cell infiltration into the central nervous system. This suggests a strong anti-inflammatory effect that could be beneficial in treating multiple sclerosis.

- Alzheimer's Disease : Another case study highlighted the compound's potential neuroprotective role in a transgenic mouse model of Alzheimer's disease. The administration of the CCR2 antagonist led to lower levels of amyloid-beta plaques and improved cognitive outcomes compared to controls.

- Cardiovascular Applications : Research involving atherosclerotic mice demonstrated that treatment with this compound resulted in reduced plaque size and improved vascular function, indicating its potential utility in cardiovascular disease management.

Propriétés

IUPAC Name |

2-(diaminomethylideneamino)ethyl carbamimidothioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N5S/c5-3(6)9-1-2-10-4(7)8/h1-2H2,(H3,7,8)(H4,5,6,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYGTVNTZHFQQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSC(=N)N)N=C(N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N5S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801027209 | |

| Record name | S-(2-guanidylethyl)isothiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98021-17-1 | |

| Record name | 2-[(Aminoiminomethyl)amino]ethyl carbamimidothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98021-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-(2-guanidylethyl)isothiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098021171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(2-guanidylethyl)isothiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VUF-8430 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XL2Z3NH23V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.